5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol
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Overview
Description
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with methyl groups at positions 5 and 7, and a thiol group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, following a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . Another green methodology involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes in water using iodobenzene diacetate at room temperature .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be performed under mild conditions to ensure high yields and purity. The use of microwave irradiation and green solvents like water and ethanol are preferred to minimize environmental impact and enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methyl groups and thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyridine ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups at the methyl or thiol positions .
Scientific Research Applications
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and can modulate various signaling pathways involved in disease progression . The thiol group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but lacks the thiol group.
1,2,4-Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring instead of a pyridine ring.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring
Uniqueness
The presence of the thiol group in 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol imparts unique chemical reactivity and biological activity compared to its analogs. This functional group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
CAS No. |
5528-59-6 |
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Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
InChI |
InChI=1S/C8H9N3S/c1-5-3-6(2)11-7(4-5)9-10-8(11)12/h3-4H,1-2H3,(H,10,12) |
InChI Key |
FMLYRANUGRIPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C(=C1)C |
Origin of Product |
United States |
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